molecular formula C21H21N3OS B2423666 3-(3,5-dimethylphenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536705-88-1

3-(3,5-dimethylphenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2423666
CAS No.: 536705-88-1
M. Wt: 363.48
InChI Key: XHFPFXPLEVSUSD-UHFFFAOYSA-N
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Description

3-(3,5-dimethylphenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a chemically synthesized derivative of the 5H-pyrimido[5,4-b]indol-4-one scaffold, a heterocyclic system of significant interest in medicinal chemistry and drug discovery . The indole nucleus is a recognized privileged structure in pharmacology, capable of binding with high affinity to multiple biological receptors, which makes it a versatile starting point for developing novel bioactive compounds . The specific substitution pattern of this compound, featuring a 3,5-dimethylphenyl group at the 3-position and a propylthio moiety at the 2-position, is designed to modulate its electronic properties, lipophilicity, and interaction with biological targets. Research into related pyrimido[5,4-b]indole derivatives has demonstrated their potential for central nervous system (CNS) activity, with some compounds exhibiting a pharmacological profile similar to known psychopharmaceuticals, suggesting utility in neurological research . Furthermore, 2-alkylthio-substituted analogs have been investigated for spasmolytic activity, indicating a potential role for this chemotype in researching smooth muscle function and related disorders . The core pyrimido[5,4-b]indole structure is typically constructed from methyl 3-amino-1H-indole-2-carboxylate precursors through reactions with aryl isothiocyanates and subsequent alkylation, ensuring a well-defined synthetic pathway . This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers are advised to handle this compound with appropriate safety precautions.

Properties

IUPAC Name

3-(3,5-dimethylphenyl)-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3OS/c1-4-9-26-21-23-18-16-7-5-6-8-17(16)22-19(18)20(25)24(21)15-11-13(2)10-14(3)12-15/h5-8,10-12,22H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFPFXPLEVSUSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C(=O)N1C3=CC(=CC(=C3)C)C)NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethylphenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. The starting materials often include 3,5-dimethylphenyl derivatives and pyrimidoindole precursors. Key steps in the synthesis may involve:

    Formation of the pyrimidoindole core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the propylthio group: This step may involve nucleophilic substitution reactions where a propylthio group is introduced to the core structure.

    Attachment of the dimethylphenyl group: This can be done through electrophilic aromatic substitution or other suitable coupling reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethylphenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the compound’s structure by adding hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties may be useful in developing new materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism by which 3-(3,5-dimethylphenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-dimethylphenyl)-2-(methylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one
  • 3-(3,5-dimethylphenyl)-2-(ethylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one

Uniqueness

3-(3,5-dimethylphenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one is unique due to the specific combination of its substituents, which can influence its chemical reactivity and biological activity. The propylthio group, in particular, may confer distinct properties compared to similar compounds with different alkylthio groups.

This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, and unique characteristics. Further research and exploration are needed to fully understand and utilize this compound’s potential.

Biological Activity

The compound 3-(3,5-dimethylphenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a member of the pyrimidoindole class, known for its diverse biological activities. This article aims to detail its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by a pyrimidoindole core with a propylthio group and a dimethylphenyl substituent. Its unique structural attributes contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may modulate immune responses by acting as an agonist for Toll-like receptors (TLRs), particularly TLR4. This interaction leads to the activation of the NFκB signaling pathway, which is crucial for immune response regulation.

Key Mechanisms:

  • Toll-like Receptor Activation : The compound selectively stimulates TLR4, leading to the production of cytokines such as IL-6 and IP-10, which are involved in inflammatory responses .
  • Cytotoxicity Modulation : Structural modifications can reduce cytotoxicity while maintaining immune-stimulatory effects, making it a candidate for therapeutic applications with minimized side effects .

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Anti-cancer Activity : Preliminary studies suggest that compounds within the pyrimidoindole class exhibit anti-tumor properties. The specific mechanisms may involve apoptosis induction in cancer cells and inhibition of tumor growth through modulation of signaling pathways.
  • Anti-inflammatory Effects : By activating TLRs and influencing cytokine production, this compound may have potential applications in treating inflammatory diseases.
  • Immune Modulation : Its ability to stimulate innate immune responses positions it as a potential adjuvant in vaccine development or as a treatment for immune-related disorders.

Case Studies and Research Findings

Recent studies have explored the biological activity of similar pyrimidoindoles, providing insights into their therapeutic potential:

StudyFindings
Identified substituted pyrimido[5,4-b]indoles as selective TLR4 stimulators with significant NFκB activation.
Described the synthesis and potential applications of pyrimidoindoles in medicinal chemistry, emphasizing their anti-cancer and anti-inflammatory properties.
Investigated structure-activity relationships (SAR) revealing that specific substitutions enhance anti-cancer efficacy while reducing toxicity.

Comparative Analysis

When compared to other compounds in the pyrimidoindole class, This compound stands out due to its unique propylthio group which may enhance lipophilicity and cellular uptake.

Similar Compounds:

  • 2,3-dihydro-1H-pyrido[4,3-b]indole : Known for anti-tumor activity but lacks the specific immune-modulatory effects seen in the target compound.
  • 5H-pyrido[3,2-b]indole : Utilized in electroluminescent devices; however, its biological activities are less explored compared to those of the target compound.

Q & A

Basic: What synthetic strategies are recommended for preparing 3-(3,5-dimethylphenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step protocols, including:

  • Core formation : Cyclocondensation of substituted indoles with thiourea derivatives under acidic conditions to form the pyrimidoindole scaffold.

  • Substituent introduction : Nucleophilic substitution at the C2 position with propylthiol and coupling of the 3,5-dimethylphenyl group via Suzuki-Miyaura or Ullmann reactions .

  • Optimization parameters :

    ParameterOptimal RangeImpact on Yield
    Temperature80–120°CHigher temps accelerate cyclization but risk decomposition
    SolventDMF or THFPolar aprotic solvents improve solubility of intermediates
    CatalystPd(PPh₃)₄ (for coupling)Enhances cross-coupling efficiency
    Work-up often involves column chromatography (silica gel, ethyl acetate/hexane) for purification. Validate purity via HPLC (>95%) and characterize intermediates via NMR and HRMS .

Basic: How should researchers characterize the three-dimensional conformation of this compound, and why is this critical for biological activity?

Answer:
Methods :

  • X-ray crystallography : Resolve absolute configuration and intermolecular interactions (e.g., π-π stacking of the pyrimidoindole core) .
  • NMR spectroscopy : Use NOESY/ROESY to confirm spatial proximity of substituents (e.g., propylthio and dimethylphenyl groups) .
  • Molecular docking : Pre-docking optimization with DFT (B3LYP/6-31G*) to predict binding poses to targets like TLR4 or kinases .
    Relevance : The 3D conformation dictates steric accessibility for target binding. For example, planar pyrimidoindole systems favor intercalation with DNA, while bulky 3,5-dimethylphenyl groups may hinder enzymatic degradation .

Advanced: How do structural modifications (e.g., substituent variations) affect the compound’s biological activity, and what contradictions exist in SAR data?

Answer:
Key SAR insights and contradictions:

  • C2 substitution : Propylthio groups enhance metabolic stability compared to methylthio (shorter half-life in microsomal assays) but reduce solubility .
  • C3 aryl groups : 3,5-Dimethylphenyl improves lipophilicity (logP ~3.5) and antitumor activity (IC₅₀ = 2.1 µM in MCF-7 cells), but conflicting data show reduced efficacy in TLR4 agonism compared to p-tolyl analogs .
  • Contradictions :
    • Substitution at C8 (methyl vs. bromo) shows divergent effects: Methyl enhances TLR4 selectivity, while bromo increases cytotoxicity unrelated to target engagement .
      Resolve discrepancies via orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .

Advanced: What mechanistic hypotheses explain this compound’s anticancer activity, and how can researchers validate them?

Answer:
Proposed mechanisms :

  • Kinase inhibition : Predicted binding to CDK2 (ΔG = -9.8 kcal/mol via AutoDock) due to pyrimidoindole mimicking ATP’s adenine .
  • DNA intercalation : UV-Vis hypochromicity and fluorescence quenching with DNA suggest groove binding .
    Validation strategies :
  • In vitro kinase assays : Measure IC₅₀ against recombinant CDK2/Cyclin E.
  • Comet assay : Quantify DNA damage in treated vs. untreated cancer cells.
  • CRISPR knockouts : Silence TLR4 in cell lines to isolate kinase-driven effects .

Advanced: How should researchers address contradictions in cytotoxicity data across different cell lines?

Answer:
Case example : IC₅₀ ranges from 1.8 µM (HeLa) to >50 µM (HEK293). Potential factors:

  • Transporters : ABCB1 overexpression in resistant lines reduces intracellular accumulation. Verify via calcein-AM efflux assays .
  • Metabolic activation : CYP3A4-mediated bioactivation in hepatic lines increases toxicity. Use CYP inhibitors (ketoconazole) to confirm .
  • Off-target effects : Proteome-wide profiling (e.g., KinomeScan) identifies unintended kinase targets.
    Mitigation : Normalize data using cell-line-specific controls (e.g., cisplatin as a reference) .

Basic: What analytical methods are essential for assessing purity and stability?

Answer:

  • HPLC-DAD : Use C18 columns (gradient: 10–90% acetonitrile/0.1% TFA) to detect impurities (<0.5%) .
  • Forced degradation : Expose to heat (60°C), light (ICH Q1B), and pH extremes (1–13) to identify labile groups (e.g., thioether oxidation to sulfoxide) .
  • Stability storage : -20°C under argon for long-term; room temperature in DMSO for <1 week .

Advanced: How can computational modeling guide the design of derivatives with improved pharmacokinetics?

Answer:

  • ADMET prediction : Use SwissADME to optimize logP (target 2–3) and reduce P-gp substrate risk .
  • Metabolite prediction : GLORYx identifies propylthio oxidation as a major metabolic pathway; replace with CF₃ to block .
  • Free-energy perturbation (FEP) : Simulate binding energy changes for substituent modifications (e.g., 3,5-dimethylphenyl → 3-CF₃-5-F) .

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